An In-Depth Technical Guide to 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor for Modern Organic Synthesis
An In-Depth Technical Guide to 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor for Modern Organic Synthesis
This guide provides an in-depth exploration of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a key reagent in advanced organic synthesis. Primarily aimed at researchers, chemists, and professionals in drug development, this document details the compound's properties, synthesis, and critical applications, with a focus on its role as a mild and efficient precursor to the highly reactive 4-methoxybenzyne intermediate.
Compound Identification and Physicochemical Properties
4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, often referred to as 4-Methoxy-2-(trimethylsilyl)phenyl triflate, is a specialized aryl triflate that has gained prominence as a "Kobayashi precursor" for aryne generation.[1] Its structure combines a trimethylsilyl (TMS) group and a trifluoromethanesulfonyl (triflate, OTf) group ortho to each other on a 4-methoxyphenyl ring. This specific arrangement is the cornerstone of its utility.
| Property | Value | Source(s) |
| CAS Number | 556812-41-0 | [2][3] |
| Molecular Formula | C₁₁H₁₅F₃O₄SSi | [3] |
| Molecular Weight | 328.38 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Purity | Typically >95.0% (by GC) | [2] |
| Storage | Recommended <15°C in a cool, dark place | |
| Handling Notes | Air and moisture sensitive; Store under inert gas (e.g., Argon) | [4] |
Strategic Synthesis of the Precursor
The synthesis of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a multi-step process that requires careful control of reaction conditions. The overarching strategy involves the introduction of the trimethylsilyl group at the 2-position of 4-methoxyphenol, followed by conversion of the phenolic hydroxyl into the triflate group. The triflate is one of the best leaving groups in organic chemistry, a property critical for the subsequent aryne formation.[5]
Step-by-Step Synthesis Protocol
Part A: ortho-Silylation of 4-Methoxyphenol
The primary challenge is the regioselective installation of the TMS group. Direct electrophilic silylation is difficult; therefore, a directed ortho-metalation (DoM) strategy is employed. This requires a directing group to position a strong base, which deprotonates the ortho position, allowing for subsequent quenching with a silicon electrophile.
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Protection/Direction: Start with commercially available 4-methoxyphenol. The hydroxyl group itself can act as a directing group, but its acidity requires the use of at least two equivalents of a strong base (e.g., n-butyllithium).
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Dissolution: In a flame-dried, three-neck flask under a positive pressure of argon, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
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Deprotonation/Metalation: Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure kinetic control. Slowly add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise via syringe. The first equivalent deprotonates the phenol, while the second deprotonates the C2 position, directed by the resulting lithium phenoxide.
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Silylation: After stirring for 2-3 hours at low temperature, add chlorotrimethylsilane (TMS-Cl, 1.5 eq.) dropwise. The silyl electrophile is attacked by the ortho-aryl anion to form the C-Si bond.
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Workup: Allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into diethyl ether, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
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Purification: The crude 4-methoxy-2-(trimethylsilyl)phenol is purified by flash column chromatography on silica gel.
Part B: Triflation of 4-Methoxy-2-(trimethylsilyl)phenol
This step converts the phenol into the highly reactive triflate ester.
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Setup: In a separate flame-dried flask under argon, dissolve the purified 4-methoxy-2-(trimethylsilyl)phenol (1.0 eq.) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 eq.) to act as a base, scavenging the triflic acid byproduct.
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Triflation: Cool the solution to 0°C in an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise. This reaction is highly exothermic, and maintaining a low temperature is crucial for preventing degradation.
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Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.
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Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the final product, 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, as an oil. Due to its sensitivity, it should be stored immediately under an inert atmosphere.
Caption: Synthetic pathway to the title compound.
Core Application: Generation of 4-Methoxybenzyne
The primary utility of this reagent is its ability to generate 4-methoxybenzyne under remarkably mild, neutral conditions. This contrasts sharply with classical methods that require strong bases (like LDA or n-BuLi) or high temperatures, which are incompatible with many sensitive functional groups crucial in pharmaceutical compounds.[6]
Mechanism of Aryne Formation
The reaction is initiated by a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF). The high affinity of fluoride for silicon is the driving force.
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Fluoride Attack: The fluoride anion attacks the electrophilic silicon atom of the TMS group.
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Elimination Cascade: This attack forms a transient pentacoordinate silicate, which fragments. The electrons from the C-Si bond collapse into the aromatic ring to form a triple bond, simultaneously ejecting the triflate anion—an excellent leaving group—from the adjacent carbon.
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Products: The process yields the highly strained 4-methoxybenzyne, trimethylsilyl fluoride, and the triflate anion.
The slow, controlled addition of the fluoride source or the precursor allows for a low steady-state concentration of the highly reactive aryne, minimizing undesired side reactions and polymerization.
Caption: Fluoride-induced generation of 4-methoxybenzyne.
Utility in Drug Development: The [4+2] Cycloaddition
Arynes are powerful dienophiles and dipolarophiles. Their reaction with 1,3-dienes, particularly furan, in a [4+2] cycloaddition (Diels-Alder reaction) is a foundational method for rapidly constructing complex, oxygenated, bicyclic aromatic scaffolds.[1] These structures are prevalent in natural products and serve as key intermediates in the synthesis of pharmaceutical agents.[7][8] The methoxy group on the benzyne intermediate can influence the electronics and regioselectivity of these cycloadditions and provides a synthetic handle for further functionalization.
Exemplary Protocol: Diels-Alder Reaction with Furan
This self-validating protocol describes the trapping of in situ-generated 4-methoxybenzyne with furan to produce an oxabicyclic adduct.
-
Reagent Preparation: In an oven-dried Schlenk flask under argon, add cesium fluoride (CsF, 2.5 eq.). Heat gently under vacuum to ensure it is anhydrous, then allow to cool.
-
Reaction Setup: Add anhydrous acetonitrile (CH₃CN) as the solvent, followed by furan (5.0 eq.), which serves as both the trapping agent and a co-solvent.
-
Precursor Addition: Dissolve 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq.) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension of CsF and furan at room temperature over 1-2 hours using a syringe pump.
-
Causality: The slow addition is paramount. It ensures the concentration of the benzyne intermediate remains low, maximizing the probability of it being trapped by the furan rather than reacting with itself.
-
-
Reaction and Monitoring: Stir the mixture at room temperature overnight. Monitor the consumption of the triflate precursor by TLC or LC-MS.
-
Workup: After completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 1-methoxy-5,8-epoxy-5,8-dihydronaphthalene adduct.
Caption: [4+2] Cycloaddition of 4-methoxybenzyne with furan.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling is essential. The triflate group and its precursors can be corrosive and moisture-sensitive.
| Hazard Class | GHS Statement |
| Corrosivity | H314: Causes severe skin burns and eye damage. |
| Corrosivity | H290: May be corrosive to metals. |
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Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle exclusively under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent hydrolysis. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in the original container, tightly sealed, in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.
Conclusion
4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a powerful and strategic tool for modern synthetic chemistry. Its primary value lies in its capacity to generate the 4-methoxybenzyne intermediate under exceptionally mild conditions, enabling the construction of complex polycyclic aromatic systems that are central to drug discovery and natural product synthesis.[8] Understanding its synthesis, mechanism of action, and proper handling allows researchers to harness the unique reactivity of arynes to accelerate the development of novel molecular architectures.
References
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Aladdin Scientific. (n.d.). 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethan, min 95%. Retrieved from [Link]
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Motyka, R., Stecko, S., & Suwiński, J. W. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Organic Communications, 9(1), 23-31. Retrieved from [Link]
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Govek, T. D., & Wulff, W. D. (2002). Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester. Journal of the American Chemical Society, 124(45), 13396–13409. Retrieved from [Link]
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Mondal, S. (n.d.). [4+2] CYCLOADDITION REACTION (Diels-Alder reaction between furan and maleic acid). ResearchGate. Retrieved from [Link]
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Chen, B., & Houk, K. N. (2015). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. Heterocycles, 90(2), 857-867. Retrieved from [Link]
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Molbase. (n.d.). (4-methoxy-2-trimethylsilyl-phenyl) trifluoromethanesulfonate. Retrieved from [Link]
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Narayan, A. R. H., et al. (2018). Chemoenzymatic total synthesis of natural products. Accounts of Chemical Research, 51(6), 1399–1412. Retrieved from [Link]
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